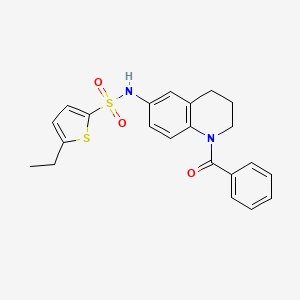

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

CAS No.: 946258-89-5

Cat. No.: VC7138824

Molecular Formula: C22H22N2O3S2

Molecular Weight: 426.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946258-89-5 |

|---|---|

| Molecular Formula | C22H22N2O3S2 |

| Molecular Weight | 426.55 |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C22H22N2O3S2/c1-2-19-11-13-21(28-19)29(26,27)23-18-10-12-20-17(15-18)9-6-14-24(20)22(25)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3 |

| Standard InChI Key | ZLGDTTABIGLFRF-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Introduction

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions:

-

Formation of the tetrahydroquinoline core:

-

The quinoline scaffold is reduced to tetrahydroquinoline using hydrogenation or other reduction methods.

-

Functionalization at the nitrogen atom with a benzoyl group is achieved through acylation reactions.

-

-

Thiophene sulfonamide attachment:

-

The thiophene sulfonamide derivative is synthesized separately by sulfonation of ethylthiophene followed by amination.

-

Coupling of the sulfonamide moiety to the tetrahydroquinoline intermediate completes the synthesis.

-

These steps are carried out under controlled conditions to ensure high yield and purity.

Pharmacological Interest

Sulfonamides are widely studied for their pharmacological activities, including:

-

Antibacterial properties.

-

Anti-inflammatory effects.

-

Enzyme inhibition (e.g., carbonic anhydrase inhibitors).

The incorporation of a tetrahydroquinoline system and thiophene ring may enhance binding affinity to specific biological targets such as enzymes or receptors.

Molecular Docking Studies

Preliminary computational studies could evaluate its binding affinity towards enzymes like:

-

Cyclooxygenase (COX) for anti-inflammatory activity.

-

Kinases for anticancer applications.

Structural Optimization

The compound's structure allows for further modifications to improve potency, selectivity, or pharmacokinetic properties.

Research Findings and Experimental Data

While specific experimental data on this compound is limited in the provided resources, similar compounds have been studied extensively:

-

Antitumor Activity:

-

Anti-inflammatory Potential:

-

Metabolic Stability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume